molecular formula C18H16N2O3S2 B2380107 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 339106-23-9

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No.: B2380107
CAS No.: 339106-23-9
M. Wt: 372.46
InChI Key: FCIFOFFXRJGMDL-UHFFFAOYSA-N
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Description

This high-purity compound, 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, is a specialized chemical scaffold designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates a pyrimidine core, a privileged structure in drug discovery that is frequently employed in the design of enzyme inhibitors and receptor modulators . The integration of a phenylsulfanyl moiety and a methyl sulfone group makes it a valuable template for probing structure-activity relationships (SAR). The methyl sulfone group, in particular, can act as a key pharmacophore, influencing electronic properties and potentially contributing to binding affinity within an enzyme's active site through dipole interactions or as a hydrogen bond acceptor . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules targeting a range of biological pathways. For instance, structurally related sulfone-containing pyrimidine derivatives have been investigated in preclinical research for various therapeutic areas, underscoring the relevance of this chemotype . Its well-defined structure serves as an excellent starting point for further synthetic modification, supporting efforts in lead optimization and the exploration of new chemical space. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-(3-methoxyphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-23-14-9-6-10-15(11-14)24-18-16(25(2,21)22)12-19-17(20-18)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIFOFFXRJGMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The structural and functional differences between 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone and analogous pyrimidine derivatives are summarized below:

Compound Name Molecular Formula Substituents (Pyrimidine Positions) Key Properties Reference
This compound Not explicitly provided 4 : 3-Methoxyphenylsulfanyl
2 : Phenyl
5 : Methyl sulfone
High polarity due to sulfone; potential metabolic stability -
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate C₂₁H₂₀N₂O₂S 4 : 4-Methylphenylsulfanyl
2 : Phenyl
5 : Ethyl carboxylate
Lower polarity (ester group); molecular weight: ~348.46 g/mol
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide C₂₀H₁₅F₃N₂S 2 : 4-Methylbenzylsulfanyl
5 : 3-Trifluoromethylphenyl
Electron-withdrawing CF₃ group enhances lipophilicity; molecular weight: 384.4 g/mol
2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine C₁₆H₁₆N₆S₂ Pyrimidine : Linked to triazole-thioether Hybrid heterocyclic system; molecular weight: 356.47 g/mol

Key Observations :

  • Sulfone vs. Sulfide/Thioether : The methyl sulfone group in the target compound increases polarity and oxidation state compared to thioether analogs (e.g., ethyl carboxylate in ), which may enhance water solubility and reduce metabolic degradation.
  • Substituent Electronic Effects : The 3-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in . This difference could influence binding interactions in biological targets.
Physicochemical Properties
  • Solubility : Sulfones generally exhibit higher aqueous solubility than thioethers or esters. For example, letermovir (a quinazoline derivative with a trifluoromethyl group) is "very slightly soluble in water" , suggesting that the target compound’s sulfone group may offer a solubility advantage.
  • Molecular Weight : The target compound’s molecular weight is likely comparable to analogs (~400–450 g/mol), aligning with drug-like properties.

Biological Activity

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, also known by its CAS number 339106-23-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, examining its mechanisms, efficacy, and research findings.

PropertyDetails
Molecular Formula C18H16N2O3S2
Molar Mass 372.46 g/mol
Synonyms 4-[(3-Methoxyphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine

The compound's biological activity is primarily attributed to its interaction with various biological targets, including kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly alter the activity of the target proteins. The specific action of this compound on kinase pathways is under investigation, with preliminary studies indicating potential inhibitory effects on specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Antitumor Activity : In a study focused on pyrazole derivatives, compounds similar to this compound demonstrated significant antitumor properties. The IC50 values against various cancer cell lines were reported to be in the low micromolar range, indicating effective inhibition of tumor cell proliferation .
  • Kinase Inhibition : Research highlighted that derivatives of this compound exhibited selectivity towards the Akt family of kinases, which play crucial roles in cell survival and metabolism. The compound showed an IC50 value of 61 nM against Akt1, demonstrating its potential as a therapeutic agent in targeting pathways involved in cancer .
  • Anti-inflammatory Properties : Additional studies have indicated that related compounds possess anti-inflammatory properties, which may contribute to their overall therapeutic profile. The ability to modulate inflammatory responses could enhance the efficacy of this compound in treating diseases characterized by chronic inflammation .

Biological Activity Summary

Study FocusTarget KinaseIC50 Value (nM)Cell Line Tested
Antitumor ActivityAkt161PC-3
Antitumor ActivityGSK3βNot specifiedLNCaP
Anti-inflammatory ActivityVariousNot specifiedNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonation. Key steps include:

  • Controlled coupling of 3-methoxyphenylthiol with a halogenated pyrimidine precursor under inert atmosphere (e.g., nitrogen) .
  • Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions to attach the phenyl group .
  • Optimization of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Monitoring progress via TLC and HPLC, with purification through column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What initial biological screening approaches are used to evaluate this compound’s activity?

  • Methodological Answer :

  • In vitro assays : Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based substrates to measure IC₅₀ values .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxic effects .
  • Dose-response curves : Data analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring affect physicochemical properties and bioactivity?

  • Methodological Answer :

  • Computational modeling : DFT calculations to predict electron-withdrawing/donating effects of substituents (e.g., replacing methoxy with nitro groups) on solubility and reactivity .
  • Experimental validation : Synthesis of analogs with varied substituents (e.g., halogens, alkyl chains) followed by logP measurements and cytotoxicity profiling .
  • SAR analysis : Multivariate regression to correlate structural features (e.g., Hammett constants) with biological activity .

Q. What experimental designs assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) with LC-MS/MS to track degradation products .
  • Bioaccumulation assays : Exposure studies in model organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor) .
  • Ecotoxicology : Acute/chronic toxicity tests aligned with OECD guidelines, including LC₅₀/EC₅₀ determinations in aquatic and terrestrial species .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Data triangulation : Combine docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities .
  • Error analysis : Evaluate force field accuracy in MD simulations and recalibrate using experimental thermodynamic data (e.g., ITC) .
  • Meta-analysis : Cross-reference with structurally similar compounds in databases (e.g., PubChem) to identify trends in discrepancies .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic/entropic drivers .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How is stability under physiological conditions evaluated?

  • Methodological Answer :

  • Forced degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, followed by LC-MS to identify degradation pathways .
  • Accelerated stability studies : Store under varying temperatures (4°C, 25°C, 40°C) and humidity (60% RH) for 6–12 months, with periodic purity checks .

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